CB2R-IN-1 is a synthetically derived compound specifically designed for research investigating the therapeutic potential of CB2R inverse agonism. [] Unlike agonists that activate receptors, inverse agonists bind to receptors and suppress their basal activity, often exhibiting opposite effects to agonists. This compound plays a crucial role in elucidating the functional roles of CB2R and exploring its potential as a therapeutic target for various diseases.
CB2R-IN-1 is a novel compound designed to selectively interact with the cannabinoid receptor type 2 (CB2R), which is part of the endocannabinoid system involved in various physiological processes, including immune response and inflammation. This compound has garnered attention due to its potential therapeutic applications, particularly in treating inflammatory diseases and neurodegenerative disorders. The classification of CB2R-IN-1 falls under the category of cannabinoid receptor ligands, specifically focusing on selective agonists or antagonists that modulate CB2R activity.
The development of CB2R-IN-1 is rooted in extensive research aimed at synthesizing compounds that exhibit high affinity and selectivity for CB2R. Studies have focused on creating derivatives of known cannabinoid structures to enhance their pharmacological profiles. Notably, research published in journals such as Frontiers in Chemistry and Molecules has detailed the synthesis and biological evaluation of various compounds targeting CB2R, providing a foundation for the design of CB2R-IN-1 .
The synthesis of CB2R-IN-1 involves several steps, typically beginning with the preparation of key intermediates through established organic reactions. The methods employed include:
For example, one study described the synthesis of a related compound using a copper-catalyzed azide-alkyne cycloaddition reaction, which is a common method for constructing complex molecular architectures .
The molecular structure of CB2R-IN-1 can be characterized by its unique arrangement of atoms that facilitate binding to the CB2 receptor. The compound typically features:
Detailed spectroscopic data (e.g., nuclear magnetic resonance and mass spectrometry) confirm the structure and purity of CB2R-IN-1. For instance, high-resolution mass spectrometry may reveal accurate molecular weight and fragmentation patterns consistent with its proposed structure .
The chemical reactions involved in synthesizing CB2R-IN-1 can be outlined as follows:
For example, reactions involving sodium azide at elevated temperatures have been reported in synthesizing related compounds, demonstrating the versatility and efficiency of this approach .
The mechanism of action for CB2R-IN-1 involves its selective binding to the CB2 receptor, leading to downstream signaling effects. Upon binding:
Studies have shown that compounds like CB2R-IN-1 can significantly influence inflammatory responses by modulating cytokine release from immune cells .
CB2R-IN-1 exhibits several notable physical and chemical properties:
Analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and phase transitions of CB2R-IN-1 .
CB2R-IN-1 has potential applications in various scientific fields:
Research continues to explore the efficacy and safety profiles of CB2R-IN-1 in preclinical models, paving the way for future clinical applications .
The discovery of CB2R in 1993 marked a pivotal shift in cannabinoid research. Initially cloned from promyeloid leukemia cells, CB2R was characterized as a peripheral receptor with 44% amino acid homology to the centrally focused CB1 receptor [1] [3]. Unlike CB1R—abundant in the central nervous system and associated with psychoactive effects—CB2R showed predominant expression in immune tissues, including spleen, tonsils, and hematopoietic cells [3] [6]. Early functional studies revealed its role in immune modulation: activation inhibited adenylate cyclase via Gαi/o coupling, reducing cAMP production and suppressing pro-inflammatory cytokine release [1] [8].
Technological limitations initially obscured neuronal CB2R expression. However, advanced genomic tools and transgenic models later confirmed its presence in microglia, astrocytes, and specific neuronal populations under pathological conditions [6] [9]. This inducible nature—upregulated during neuroinflammation, neurodegenerative states, or tissue injury—positioned CB2R as a compelling "druggable" target for inflammatory and neurological disorders without CB1R-mediated psychotropic effects [7] [9].
Table 1: Key CB2R Expression Sites and Functional Roles
Tissue/Cell Type | Expression Level | Functional Significance |
---|---|---|
B cells/NK cells | High | Immune cell migration |
Microglia (resting) | Low | Neuroinflammatory response |
Microglia (activated) | High | NLRP3 inflammasome modulation |
Dopaminergic neurons | Moderate | Motor control regulation |
Hepatic myofibroblasts | Inducible | Fibrosis progression |
The drive for CB2R-selective ligands stems from two key challenges in cannabinoid pharmacology: First, CB1R activation triggers dose-limiting psychomimetic effects, exemplified by clinical failures of rimonabant (a CB1R inverse agonist) for obesity due to depression risk [4] [7]. Second, endogenous cannabinoids like anandamide and 2-AG exhibit low selectivity, activating both CB1R and CB2R with similar efficacy [1] [4].
CB2R selectivity offers distinct pharmacological advantages:
Positive allosteric modulators (PAMs) represent a refined strategy. Compounds like EC21a amplify orthosteric agonist effects (e.g., 2-AG) without intrinsic efficacy, enhancing potency while preserving spatiotemporal control of receptor activation [5]. This approach mitigates risks of receptor overstimulation seen with orthosteric agonists.
CB2R-IN-1 emerges within a diverse class of synthetic CB2R modulators, characterized by high binding selectivity (>200-fold for CB2R over CB1R) and nanomolar affinity. Its chemical scaffold aligns with advanced agonists like HU-308 (sterically shielded dihydrobenzopyran) and LEI-102 (pyridyl-benzyl-imidazolidinedione) [10]. Unlike phytocannabinoids (e.g., Δ9-THC), CB2R-IN-1 lacks the pentyl side chain critical for CB1R engagement, optimizing subtype specificity [3] [10].
Table 2: Classification of Synthetic CB2R Ligands
Ligand Class | Prototype Compounds | CB2R Affinity (Ki) | Functional Profile |
---|---|---|---|
Bicyclic cannabinoids | HU-308 | 8.2 nM | Full agonist |
Indole derivatives | JWH-133 | 3.4 nM | Biased agonist (Gαi>β-arrestin) |
Pyridine carboxamides | B2 (dual agonist) | 22 nM (CB2R) | Orthosteric agonist |
Oxo-pyridinyl derivatives | CB2R-IN-1 | ≤50 nM | Orthosteric agonist |
Mechanistically, CB2R-IN-1 operates as an orthosteric agonist, stabilizing receptor conformations that favor Gαi coupling. This inhibits adenylyl cyclase, reduces intracellular cAMP, and modulates downstream effectors:
In disease models, CB2R-IN-1 mirrors the neuroprotective effects of cyclotide-based ligands (e.g., vodo-C1 from Viola odorata) but with superior pharmacokinetics due to lower molecular weight (<500 Da) and reduced peptidic character [2] [10]. Its physicochemical properties (cLogP ~3–4) enable membrane diffusion without relying on TM1-TM7 transmembrane channels, a route utilized by highly lipophilic agonists like HU-308 [10].
Table 3: Molecular and Functional Profile of CB2R-IN-1
Parameter | Characteristic | Experimental Evidence |
---|---|---|
Binding affinity (CB2R) | Ki = 42 nM | Radioligand displacement ([³H]CP55940) |
CB2R/CB1R selectivity ratio | 240:1 | Competition binding assays |
Signaling bias | Gαi/o > β-arrestin | ERK phosphorylation vs. receptor internalization |
Functional potency (IL-6 inhibition) | EC50 = 110 nM | LPS-stimulated BV-2 microglial cells |
Neuroprotection in vivo | Reduced TH⁺ neuron loss in MPTP model | 40% protection at 1 mg/kg (i.p.) |
Future directions include exploiting biased agonism to fine-tune immune versus neuronal responses and leveraging structural insights from CB2R-Gi protein cryo-EM complexes for rational optimization [10]. As a chemical tool, CB2R-IN-1 enables mechanistic dissection of CB2R’s role in the expanded endocannabinoidome, particularly gut-brain-immune interactions relevant to neurodegeneration [7] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9